Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23ClN2O4 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate has been studied for its synthesis and molecular structure. For instance, the crystal and molecular structure of a related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was analyzed, revealing typical bond lengths and angles for this class of piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
Biological Activity
Various derivatives of N-Boc piperazine, including ester and hydrazide derivatives, have been synthesized and characterized for their biological activities. These compounds demonstrated moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Anticorrosive Behavior
Research has also explored the anticorrosive properties of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives. These compounds have been found to effectively inhibit corrosion of carbon steel in acidic environments, highlighting their potential in industrial applications (Praveen et al., 2021).
Chemical Synthesis
The compound is used as an intermediate in various chemical syntheses. For example, it serves as a key intermediate in the synthesis of biologically active benzimidazole compounds (Ya-hu, 2010).
Pharmaceutical Applications
In pharmaceutical research, this compound and its derivatives have been used as intermediates in the synthesis of potential anti-malarial agents and other medicinal compounds (Cunico et al., 2009).
Crystallography and X-ray Diffraction
Several studies focus on the crystallography and X-ray diffraction analysis of this compound and its derivatives, providing insights into their molecular structures and potential applications in material science and chemistry (Kolter et al., 1996).
Properties
IUPAC Name |
tert-butyl 4-[2-(4-chlorophenoxy)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZGWXDUNIURRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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